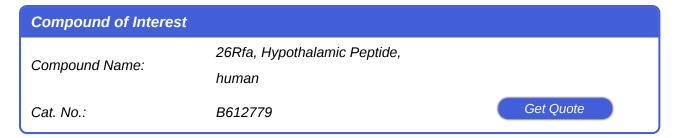


The 26RFa/GPR103 System: A Technical Guide to its Neuroendocrine Functions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The 26RFa/GPR103 system, a conserved neuropeptidergic signaling pathway, has emerged as a critical regulator of a diverse array of neuroendocrine functions. 26RFa, a member of the RFamide peptide family, and its cognate G protein-coupled receptor, GPR103, are strategically expressed in hypothalamic nuclei and peripheral tissues integral to metabolic and reproductive control.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of the 26RFa/GPR103 system, with a focus on its involvement in energy homeostasis, glucose metabolism, reproduction, and the modulation of stress and anxiety. Detailed experimental methodologies are provided, and quantitative data are summarized to facilitate further research and therapeutic development.

Core Components and Signaling

The 26RFa/GPR103 system consists of the neuropeptide 26RFa (also known as pyroglutamylated RFamide peptide, QRFP) and its receptor GPR103.[3][4] The primary structure of 26RFa is highly conserved across vertebrate species, indicating its fundamental physiological importance.[2][3] GPR103 is a rhodopsin-like G protein-coupled receptor that, upon binding 26RFa, activates intracellular signaling cascades. Functional assays have demonstrated that GPR103 couples to both Gi/o and Gq signaling pathways.[5] This dual

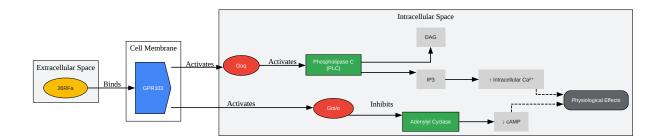




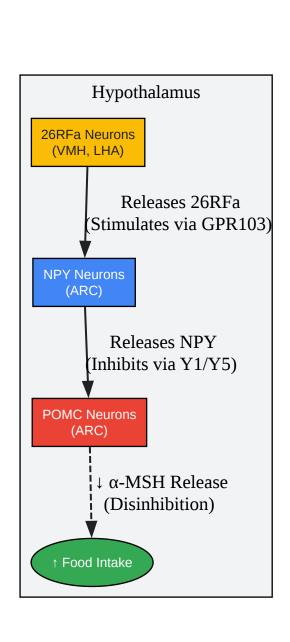


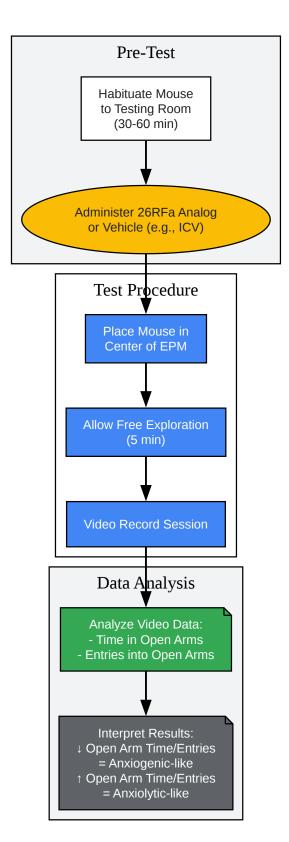
coupling leads to a decrease in cyclic AMP (cAMP) production and an increase in intracellular calcium mobilization, respectively, mediating the diverse physiological effects of 26RFa.[5]











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- To cite this document: BenchChem. [The 26RFa/GPR103 System: A Technical Guide to its Neuroendocrine Functions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612779#the-neuroendocrine-functions-of-the-26rfa-gpr103-system]

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